molecular formula CH4N2O2 B014268 ヒドロキシ尿素-15N CAS No. 214331-53-0

ヒドロキシ尿素-15N

カタログ番号: B014268
CAS番号: 214331-53-0
分子量: 77.048 g/mol
InChIキー: VSNHCAURESNICA-LBPDFUHNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydroxyurea-15N is a labeled variant of hydroxyurea, a well-known antineoplastic agent. The compound is characterized by the presence of the nitrogen-15 isotope, which is often used in scientific research to trace and study the behavior of nitrogen atoms in various chemical and biological processes. Hydroxyurea itself has been used for decades in the treatment of diseases such as sickle cell anemia and certain types of cancer .

科学的研究の応用

Hydroxyurea-15N is widely used in scientific research due to its labeled nitrogen atom, which allows for detailed studies of nitrogen metabolism and biochemical pathways. Some of its applications include:

作用機序

Target of Action

Hydroxyurea-15N, also known as Hydroxy Urea-15N, primarily targets the enzyme ribonucleoside diphosphate reductase . This enzyme plays a crucial role in the synthesis of deoxyribonucleotides, which are the building blocks of DNA . By inhibiting this enzyme, Hydroxyurea-15N interferes with DNA synthesis and halts the cell cycle .

Mode of Action

Hydroxyurea-15N acts as an antimetabolite . It selectively inhibits ribonucleoside diphosphate reductase, preventing the conversion of ribonucleotides to deoxyribonucleotides . This action halts the cell cycle at the G1/S phase . In sickle cell anemia, Hydroxyurea-15N increases red blood cell hemoglobin F levels, red blood cell water content, and alters the adhesion of red blood cells to the endothelium .

Biochemical Pathways

Hydroxyurea-15N affects several biochemical pathways. It induces the expression of γ-globin, a fetal globin gene that is suppressed after birth . Through several molecular pathways, Hydroxyurea-15N exerts many favorable effects on the hemoglobin content, red blood cell indices, ineffective erythropoiesis, and blood rheology in patients with β-hemoglobinopathies .

Pharmacokinetics

Hydroxyurea-15N is readily absorbed, with an oral bioavailability of approximately 80% . It distributes widely into tissues, including the brain, and concentrates in leukocytes and erythrocytes . Up to 60% of Hydroxyurea-15N is metabolized via hepatic metabolism and urease found in intestinal bacteria . It is excreted in urine, with about 40% of the administered dose excreted in pediatric patients with sickle cell anemia .

Result of Action

The primary result of Hydroxyurea-15N’s action is the reduction of painful crises and the need for blood transfusions in adult and pediatric patients with sickle cell anemia . It is also used to treat resistant chronic myeloid leukemia and locally advanced squamous cell carcinomas of the head and neck . Hydroxyurea-15n may cause severe myelosuppression and is considered carcinogenic .

Action Environment

The action of Hydroxyurea-15N can be influenced by environmental factors. For instance, it has been shown that Hydroxyurea-15N oxidizes oxy- and deoxy-hemoglobin to methemoglobin, which may react directly with other molecules of Hydroxyurea-15N to form nitrosylhemoglobin . This process can slowly release nitric oxide . Furthermore, Hydroxyurea-15N’s effectiveness can be influenced by the presence of other drugs, the patient’s overall health status, and genetic factors .

生化学分析

Biochemical Properties

Hydroxyurea-15N, like its parent compound hydroxyurea, is known to interact with several enzymes, proteins, and other biomolecules. It is a potent inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis . By inhibiting this enzyme, Hydroxyurea-15N disrupts the S phase of the cell cycle, blocking the transformation of ribonucleotides into deoxyribonucleotides .

Cellular Effects

Hydroxyurea-15N has profound effects on various types of cells and cellular processes. It is known to reduce vaso-occlusive crises and transfusion requirements in sickle cell disease . It also has effects on cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces the expression of γ-globin, a fetal globin gene that is suppressed after birth .

Molecular Mechanism

The mechanism of action of Hydroxyurea-15N involves its interaction with biomolecules at the molecular level. As mentioned earlier, it inhibits the enzyme ribonucleotide reductase, thereby disrupting DNA synthesis . This inhibition is believed to be the primary mechanism through which Hydroxyurea-15N exerts its effects.

Temporal Effects in Laboratory Settings

The effects of Hydroxyurea-15N over time in laboratory settings have been observed in various studies. It has been shown that hydroxyurea is well-tolerated and safe in pregnant women and very young pediatric patients . Prolonged treatment or higher dosage of hydroxyurea causes cell death due to accumulation of DNA damage and oxidative stress .

Dosage Effects in Animal Models

In animal models, the effects of Hydroxyurea-15N vary with different dosages. It has been demonstrated to be a potent teratogen in a wide variety of animal models at doses within 1-fold of the human dose given on mg/m^2 basis .

Metabolic Pathways

Hydroxyurea-15N is involved in several metabolic pathways. Up to 60% of an oral dose undergoes conversion through saturable hepatic metabolism and a minor pathway of degradation to acetohydroxamic acid by urease found in intestinal bacteria .

Transport and Distribution

Hydroxyurea-15N is transported and distributed within cells and tissues. It has been found to be a substrate for five different solute carrier (SLC) transporters belonging to the organic cation/carnitine transporters and organic anion transporting polypeptides (OATP) families of transporters and urea transporters A and B .

Subcellular Localization

Given its role as an inhibitor of ribonucleotide reductase, it is likely to be found in the nucleus where DNA synthesis occurs .

準備方法

Synthetic Routes and Reaction Conditions

Hydroxyurea-15N can be synthesized through the reaction of hydroxylamine-15N with cyanate. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

NH2OH-15N+OCNNH2CONH-15N+H2O\text{NH}_2\text{OH-}^{15}\text{N} + \text{OCN}^- \rightarrow \text{NH}_2\text{CONH-}^{15}\text{N} + \text{H}_2\text{O} NH2​OH-15N+OCN−→NH2​CONH-15N+H2​O

Industrial Production Methods

Industrial production of hydroxyurea-15N involves the large-scale synthesis of hydroxylamine-15N, followed by its reaction with cyanate under controlled conditions. The process requires stringent quality control measures to ensure the purity and isotopic labeling of the final product .

化学反応の分析

Types of Reactions

Hydroxyurea-15N undergoes various chemical reactions, including:

    Oxidation: Hydroxyurea can be oxidized to form urea and nitric oxide.

    Reduction: It can be reduced to form hydroxylamine.

    Substitution: Hydroxyurea can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.

Major Products

類似化合物との比較

Hydroxyurea-15N can be compared with other similar compounds such as:

    Hydroxyurea: The non-labeled variant, which has similar chemical properties but lacks the isotopic labeling.

    Carbamohydroxamic acid: Another nitrogen-containing compound with similar reactivity.

    Hydroxylamine: A precursor in the synthesis of hydroxyurea-15N.

Uniqueness

The primary uniqueness of hydroxyurea-15N lies in its isotopic labeling, which allows for detailed studies of nitrogen-related processes that are not possible with non-labeled compounds .

生物活性

Hydroxyurea-15N is a nitrogen-labeled derivative of hydroxyurea, a compound widely recognized for its therapeutic applications in various medical conditions, particularly in oncology and hematology. This article delves into the biological activity of Hydroxyurea-15N, exploring its mechanisms of action, clinical applications, and relevant research findings.

Hydroxyurea primarily acts as an inhibitor of ribonucleotide reductase (RR) , an enzyme crucial for DNA synthesis. By inhibiting RR, Hydroxyurea-15N disrupts the conversion of ribonucleotides to deoxyribonucleotides, thereby hindering DNA replication and repair processes. This mechanism underlies its antineoplastic and cytotoxic properties, making it effective against various cancers and hematological disorders.

Key Mechanisms:

  • Antineoplastic Activity : Hydroxyurea-15N has shown efficacy in treating cancers by inducing cell cycle arrest in the G1 phase, making cells more susceptible to radiation therapy .
  • Fetal Hemoglobin Induction : In sickle cell disease (SCD), Hydroxyurea increases fetal hemoglobin (HbF) levels, which reduces sickling and associated complications .
  • Nitric Oxide Production : Hydroxyurea has been linked to increased nitric oxide (NO) production, which plays a role in vascular health and immune response .

Clinical Applications

Hydroxyurea-15N is utilized in various clinical settings, including:

  • Cancer Treatment : Used for myeloproliferative neoplasms and chronic myelogenous leukemia.
  • Sickle Cell Disease : Reduces painful crises and transfusion needs by increasing HbF levels.
  • Psoriasis and Other Conditions : Investigated for its effects on skin disorders and as an antiviral agent.

Research Findings

A variety of studies have documented the biological activity of Hydroxyurea-15N. Below are notable findings from recent research:

Table 1: Summary of Clinical Trials Involving Hydroxyurea

StudyPopulationInterventionOutcomes
Platt et al. (1984)Adults with SCDHydroxyureaIncreased HbF levels; reduced pain crises
BABY HUG TrialInfants with SCDHydroxyureaReduced hospitalizations; improved hematologic values
Combination Therapy StudyChildren with β-thalassemiaHydroxyurea + Thalidomide65.93% good responders after 6 months

Case Studies

  • Pediatric Sickle Cell Disease : The BABY HUG trial demonstrated that hydroxyurea therapy significantly decreased the frequency of pain episodes and acute chest syndrome in infants while improving overall health outcomes .
  • Combination Therapy with Thalidomide : A study involving children with β-thalassemia showed that combining hydroxyurea with thalidomide led to substantial improvements in patient responses, indicating potential synergistic effects .

特性

IUPAC Name

hydroxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4)/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNHCAURESNICA-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)(N)[15NH]O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466772
Record name Hydroxyurea-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.048 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214331-53-0
Record name Hydroxyurea-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxyurea-15N
Reactant of Route 2
Hydroxyurea-15N
Reactant of Route 3
Hydroxyurea-15N
Reactant of Route 4
Reactant of Route 4
Hydroxyurea-15N
Reactant of Route 5
Hydroxyurea-15N
Reactant of Route 6
Hydroxyurea-15N

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。